molecular formula C9H9N3OS B1420610 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-64-9

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine

Cat. No. B1420610
CAS RN: 1086385-64-9
M. Wt: 207.25 g/mol
InChI Key: OIHLMLNHUBNHGW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine, also known as MPTA, is a chemical compound with potential applications in scientific research. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. MPTA has been synthesized using various methods and has shown promising results in several scientific studies.

Scientific Research Applications

Pharmacological Research

This compound has been identified as a potential pharmacophore for substrate-selective inhibition of mammalian 15-lipoxygenases (ALOX15), which are lipid peroxidizing enzymes with variable functionality in different cancer and inflammation models . The inhibition of ALOX15 can be significant in the development of treatments for diseases where linoleic acid- and arachidonic acid-derived metabolites play a pathophysiological role.

Organic Synthesis

In the realm of organic chemistry, derivatives of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine are used as intermediates in the synthesis of more complex molecules. For example, substituted imidazoles and indoles derived from this compound have shown weaker inhibitory effects compared to their parent structures, which is valuable information for chemical synthesis strategies .

Drug Discovery

The structural features of this compound, such as the thiadiazole ring, make it a candidate for drug discovery efforts. Its derivatives have been explored for various medicinal actions, including anti-tubercular action and protein inhibitory action involved in diseases like diabetes, obesity, and cancer .

Biochemistry

In biochemistry, the compound’s derivatives are used to study enzyme inhibition, receptor binding, and other biochemical pathways. The compound’s ability to interact with enzymes like ALOX15 makes it a useful tool for understanding the molecular basis of enzyme function and regulation .

Antioxidant Research

Research into the biological activity of related compounds has shown that they exhibit antioxidant effects. This suggests potential applications for 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine in studying oxidative stress-related conditions and in the development of antioxidant therapies.

Cytotoxicity Studies

The compound and its derivatives have been studied for cytotoxic effects on certain tumor cell lines. This is crucial for the development of new chemotherapeutic agents and for understanding the mechanisms of action of potential anti-cancer drugs.

properties

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHLMLNHUBNHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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